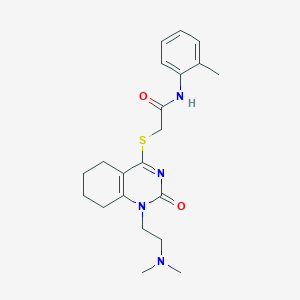
2-((1-(2-(dimethylamino)ethyl)-2-oxo-1,2,5,6,7,8-hexahydroquinazolin-4-yl)thio)-N-(o-tolyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
2-((1-(2-(dimethylamino)ethyl)-2-oxo-1,2,5,6,7,8-hexahydroquinazolin-4-yl)thio)-N-(o-tolyl)acetamide is a useful research compound. Its molecular formula is C21H28N4O2S and its molecular weight is 400.54. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
The compound 2-((1-(2-(dimethylamino)ethyl)-2-oxo-1,2,5,6,7,8-hexahydroquinazolin-4-yl)thio)-N-(o-tolyl)acetamide is a complex organic molecule that exhibits significant biological activity due to its unique structural features. This article explores its pharmacological properties, including its potential as a kinase inhibitor and its effects on cell migration and viability.
Chemical Structure and Properties
The molecular formula of the compound is C20H25N5O4S, with a molecular weight of approximately 440.5 g/mol . The structure includes a hexahydroquinazoline moiety, a dimethylaminoethyl group, and a thioether linkage. These components suggest various pharmacological applications.
Kinase Inhibition
Research indicates that derivatives of quinazolinone, including this compound, show promise as kinase inhibitors . Kinases are critical in various signaling pathways that regulate cell proliferation and survival. The presence of the quinazolinone core in this compound suggests potential activity against specific kinases involved in cancer progression.
Cell Migration and Viability
In vitro studies have been conducted to assess the effects of this compound on cell migration and viability:
- Cell Migration Assays : The compound was tested on COS-1 cells using a two-dimensional migration assay. At concentrations of 50 μM , it was shown to inhibit cell migration effectively. This is particularly relevant in cancer research where inhibiting metastasis is crucial .
- Cell Viability : The cytotoxicity of the compound was evaluated in COS-1 cells treated for 24 hours. A non-statistically significant decrease in cell growth (8%) was observed at 50 μM concentration compared to controls. This indicates that while the compound may inhibit migration, it does not significantly affect cell viability at this concentration .
Structure–Activity Relationship (SAR)
Understanding the relationship between the chemical structure and biological activity is essential for optimizing the efficacy of this compound. The following table summarizes key structural features and their associated biological activities:
| Structural Feature | Biological Activity |
|---|---|
| Quinazolinone Core | Potential kinase inhibition |
| Dimethylaminoethyl Group | Enhances solubility and bioavailability |
| Thioether Linkage | May influence interaction with target proteins |
| Acetamide Group | Modulates pharmacokinetic properties |
Inhibition of Matrix Metalloproteinases (MMPs)
In related studies focusing on compounds with similar structures, it was found that certain derivatives could inhibit MMPs, which are involved in extracellular matrix remodeling during cancer metastasis. For instance, compounds structurally similar to our target showed significant inhibition of MMP-9 activity in HT1080 fibrosarcoma cells . This suggests that our compound may also possess similar inhibitory capabilities.
Properties
IUPAC Name |
2-[[1-[2-(dimethylamino)ethyl]-2-oxo-5,6,7,8-tetrahydroquinazolin-4-yl]sulfanyl]-N-(2-methylphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H28N4O2S/c1-15-8-4-6-10-17(15)22-19(26)14-28-20-16-9-5-7-11-18(16)25(21(27)23-20)13-12-24(2)3/h4,6,8,10H,5,7,9,11-14H2,1-3H3,(H,22,26) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XKCZACJKLXCLOV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1NC(=O)CSC2=NC(=O)N(C3=C2CCCC3)CCN(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H28N4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














